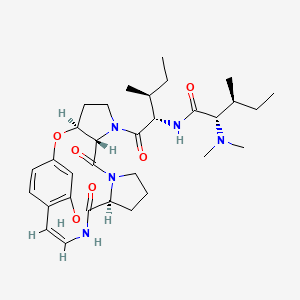
Zizyphine F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zizyphine F is a cyclic peptide.
Applications De Recherche Scientifique
Cyclopeptide Alkaloids and Their Structures
Research has isolated several cyclopeptide alkaloids, including zizyphine F, from plants like Paliurus ramossisimus and Zizyphus spina-christi. These studies primarily focus on the structural characterization of these alkaloids. For example, Lin et al. (2000) identified seven zizyphine A-type cyclopeptide alkaloids, characterizing their structures using MS and NMR spectral analyses (Lin et al., 2000). Similarly, Abdel-galil and El-Jissry (1991) isolated zizyphine-F and other peptide alkaloids from Zizyphus spina-christi, elucidating their structures through spectroscopic methods and chemical degradation (Abdel-galil & El-Jissry, 1991).
Pharmacological Effects
Zizyphine F and related alkaloids have been linked to various pharmacological effects. For instance, studies on Ziziphus mucronata and Zizyphi Spinosi Semen suggest potential anxiolytic, antidepressant, and neuroprotective properties. Keugong et al. (2020) explored the anxiolytic and antidepressant-like effects of Ziziphus mucronata in a rat model, suggesting potential mechanisms related to antioxidant status and monoamine transmissions (Keugong et al., 2020). Park et al. (2004) demonstrated the neuroprotective effect of Zizyphi Spinosi Semen extract against NMDA-induced neurotoxicity in rat cerebellar granule neuron cultures (Park et al., 2004).
Synthesis and Chemical Analysis
Studies have also focused on the synthesis of cyclopeptide alkaloids, including ziziphine F. He et al. (2007) developed a highly convergent protocol for the synthesis of cyclopeptide alkaloids, exemplified by the synthesis of ziziphine N (He et al., 2007). This research aids in understanding the complex chemistry of these compounds and their potential therapeutic applications.
Taste Perception and Neurological Disorders
Zizyphus extracts, including compounds like zizyphine F, have been studied for their impact on taste perception and the treatment of neurological disorders. Murtaza et al. (2017) investigated how zizyphine modulates calcium signaling in human taste bud cells and fat taste perception in mice, suggesting its role as a potential 'taste modifier' (Murtaza et al., 2017). Zhang et al. (2022) reviewed the neurofunctional regulation activities of Zizyphi Spinosae Semen, highlighting its potential in treating neurological disorders (Zhang et al., 2022).
Propriétés
Numéro CAS |
55839-64-0 |
|---|---|
Nom du produit |
Zizyphine F |
Formule moléculaire |
C32H47N5O6 |
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
(2S,3S)-2-(dimethylamino)-N-[(2S,3S)-1-[(3S,7S,13S,16Z)-19-hydroxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.2.2.03,7.09,13]docosa-1(20),16,18,21-tetraen-6-yl]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C32H47N5O6/c1-7-19(3)26(34-30(40)27(35(5)6)20(4)8-2)31(41)37-17-14-25-28(37)32(42)36-16-9-10-23(36)29(39)33-15-13-21-11-12-22(43-25)18-24(21)38/h11-13,15,18-20,23,25-28,38H,7-10,14,16-17H2,1-6H3,(H,33,39)(H,34,40)/b15-13-/t19-,20-,23-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
BRUITOXHBSVJME-IIMYRAIISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CC[C@H]2[C@H]1C(=O)N3CCC[C@H]3C(=O)N/C=C\C4=C(C=C(O2)C=C4)O)NC(=O)[C@H]([C@@H](C)CC)N(C)C |
SMILES |
CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)O)NC(=O)C(C(C)CC)N(C)C |
SMILES canonique |
CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)O)NC(=O)C(C(C)CC)N(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



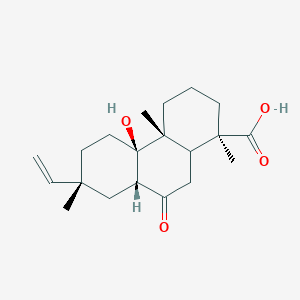


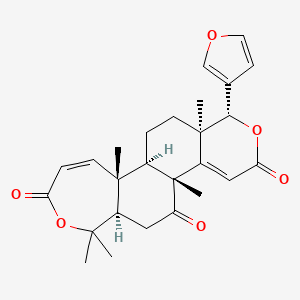
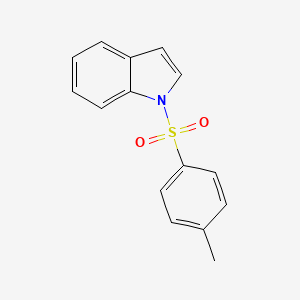
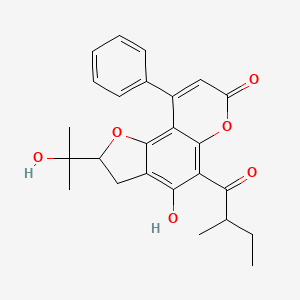


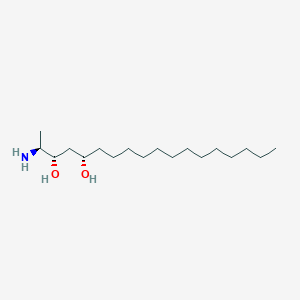
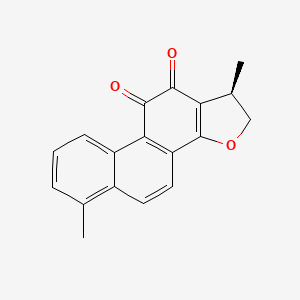
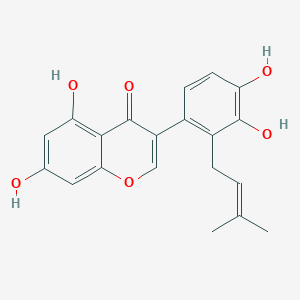
![7-Hydroxy-8-[4-(octanoyloxy)-3-methyl-2-butenyl]-2H-1-benzopyran-2-one](/img/structure/B1244465.png)

